molecular formula C16H21ClN2O4S B2767766 N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2309745-86-4

N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No. B2767766
CAS RN: 2309745-86-4
M. Wt: 372.86
InChI Key: RBDGJSUAJSRZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H21ClN2O4S and its molecular weight is 372.86. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) highlights a novel synthetic methodology for the preparation of di- and mono-oxalamides via the Meinwald rearrangement and a new sequence, potentially applicable to the synthesis of compounds similar to N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide. This method offers a high-yield and operationally simple procedure, expanding the toolkit for accessing anthranilic acid derivatives and oxalamides Mamedov et al., 2016.

Advanced Material Applications

Research by Bernier et al. (2002) introduces postfunctionalizable and chromic polythiophenes, demonstrating how modifications in the side-chain and backbone conformations of these polymers can lead to significant color changes. This affinitychromism suggests potential applications in high-throughput screening and drug discovery, where compounds like N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide could be utilized to develop new polymeric materials Bernier et al., 2002.

Biomedical Research

Wang et al. (2017) explore the design, synthesis, and reactivity of multidentate ligands with rhenium cores, showing that functionalized N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline derivatives exhibit high affinity for rhenium cores. The successful synthesis of these ligands, and their potential as chelators for biomedical applications, underscores the relevance of exploring complex molecules like N1-(3-chloro-4-methylphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide in the context of therapeutic agent development Wang et al., 2017.

Future Directions

: MDPI: Synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Sigma-Aldrich: N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETAMIDE

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-11-2-3-12(8-13(11)17)19-15(22)14(21)18-9-16(23-6-5-20)4-7-24-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDGJSUAJSRZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSC2)OCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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